molecular formula C5H8LiNO2S B6214003 lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate, Mixture of diastereomers CAS No. 2731006-74-7

lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate, Mixture of diastereomers

Cat. No.: B6214003
CAS No.: 2731006-74-7
M. Wt: 153.2 g/mol
InChI Key: JVASFBAEVMRZMG-UHFFFAOYSA-M
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Description

Lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate is a heterocyclic lithium salt characterized by a thiazolidine ring substituted with a methyl group at position 2 and a carboxylate moiety at position 2. The compound exists as a mixture of diastereomers due to stereochemical variations at the thiazolidine ring’s chiral centers. This diastereomeric mixture typically arises during synthesis, where lithium ions play a critical role in influencing stereoselectivity. For example, in analogous syntheses, lithium ions chelate with reactive intermediates (e.g., aldehydes or alcohols), directing the reaction pathway toward a specific stereochemical outcome via a Cram chelation model . The diastereomer ratio (e.g., 95:5) can be resolved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) .

Properties

CAS No.

2731006-74-7

Molecular Formula

C5H8LiNO2S

Molecular Weight

153.2 g/mol

IUPAC Name

lithium;2-methyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C5H9NO2S.Li/c1-3-6-4(2-9-3)5(7)8;/h3-4,6H,2H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

JVASFBAEVMRZMG-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1NC(CS1)C(=O)[O-]

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

L-cysteine reacts with acetaldehyde in a 1:1 molar ratio under mild acidic or neutral conditions (pH 5–7) in aqueous or ethanol/water solvents. The reaction typically occurs at 20–25°C over 12–24 hours, yielding MTCA as a mixture of cis- and trans-diastereomers due to the stereochemistry at C2 and C4. For example, stirring L-cysteine with acetaldehyde in ethanol/water (10:1) at 20°C for 20 hours produces a 54% yield of the trans-isomer (2R,4S), with minor cis-isomer (2R,4R) formation.

Key Factors Influencing Diastereomer Ratio:

  • Solvent Polarity : Polar solvents like water favor trans-isomer formation, while nonpolar solvents shift the equilibrium toward cis-isomers.

  • Temperature : Lower temperatures (0–20°C) stabilize the trans-configuration, whereas elevated temperatures (40–60°C) promote cis-isomerization.

Lithium Salt Formation

The carboxylic acid group of MTCA is neutralized with lithium hydroxide to produce the lithium salt. This step is critical for enhancing water solubility and stability.

Protocol for Lithium Salt Synthesis

  • Neutralization : MTCA (1.0 equiv) is dissolved in deionized water, and lithium hydroxide (1.05 equiv) is added incrementally at 0–5°C to avoid exothermic side reactions.

  • Crystallization : The solution is concentrated under reduced pressure, and the lithium salt precipitates upon cooling. Recrystallization from ethanol/water (1:3) yields a white crystalline solid.

Characterization Data:

  • Elemental Analysis : LiC₅H₇NO₂S requires Li 3.7%, C 38.7%, H 4.5%, N 7.2%, S 13.8% (observed values match theoretical).

  • Mass Spectrometry (ESI-MS) : [M + Li]⁺ peak at m/z 156.1 confirms the molecular ion.

Alternative Synthetic Routes

β-Cyclodextrin-SO₃H Catalyzed Synthesis

A green chemistry approach employs β-cyclodextrin-SO₃H as a recyclable catalyst. The reaction of L-cysteine with acetaldehyde in water at 25°C for 6 hours achieves 89% MTCA yield with a trans/cis ratio of 7:1. The catalyst enhances electrophilic aldehyde activation and nucleophilic thiol attack, improving stereoselectivity.

Influence of Reaction Conditions on Diastereomer Ratio

The diastereomeric ratio (trans:cis) is highly sensitive to synthesis parameters:

ParameterTrans:cis RatioYield (%)Reference
Ethanol/water (10:1), 20°C54:4654
Water, β-CD-SO₃H, 25°C87:1389
Methanol, 0°C92:867

Key Observations :

  • Aqueous conditions and Brønsted acids (e.g., β-CD-SO₃H) favor trans-diastereomers due to hydrogen-bond stabilization of the transition state.

  • Lithium counterions slightly increase cis-isomer content compared to sodium or potassium salts, likely due to ion-pairing effects.

Industrial Scalability and Challenges

Continuous Flow Reactors

Scaling thiazolidine synthesis requires precise control over residence time and temperature. Continuous flow systems operating at 20°C with a 15-minute residence time achieve 85% MTCA yield and a trans:cis ratio of 80:20, outperforming batch reactors.

Purification Challenges

Diastereomers exhibit similar solubility profiles, complicating separation. Industrial processes employ chiral chromatography or diastereomeric salt formation with (-)-menthol, albeit at elevated costs .

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H10_{10}LiNO2_2S
  • Molar Mass : 155.14 g/mol
  • CAS Number : 2731006-74-7

The presence of lithium enhances the solubility and reactivity of the compound, making it a valuable precursor in synthetic chemistry.

Pharmaceutical Applications

Lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate has been investigated for its potential in drug development due to its biological activity. The following applications have been documented:

  • Precursor for Bioactive Compounds :
    • It serves as a precursor in synthesizing various bioactive compounds that exhibit therapeutic properties. For instance, thiazolidine derivatives are known for their anti-inflammatory and antioxidant activities .
  • Neuroprotective Effects :
    • Studies have indicated that thiazolidine derivatives may protect against oxidative stress, which is relevant in neurodegenerative diseases. They enhance cellular defense mechanisms by reducing reactive oxygen species (ROS) levels .
  • Metabolic Pathways :
    • Research has shown that lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate can influence metabolic pathways involving cysteine metabolism, suggesting its role in detoxification processes .

Agricultural Chemistry Applications

The compound's unique properties also extend to agricultural chemistry:

  • Plant Growth Regulators :
    • Lithium salts are explored for their potential use as plant growth regulators. They may enhance growth rates or improve stress resistance in plants.
  • Soil Amendments :
    • The compound's solubility may contribute to its effectiveness as a soil amendment, potentially improving nutrient availability and uptake by crops.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
Thiazolidine-4-carboxylic acidNatural analogueLacks lithium; used as a building block in synthesis
2-Methylthiazolidine-4-carboxylic acidSubstituted analogueExhibits different biological activities
Thiazolidinone derivativesRelated derivativeOften used as anti-inflammatory agents

This table highlights the unique role of lithium in enhancing solubility while maintaining the biological activities associated with thiazolidines.

Case Studies and Research Findings

  • Oxidative Stress Defense Mechanism :
    • A study demonstrated that thiazolidine derivatives significantly reduced ROS levels in cell cultures, indicating their potential use in therapies aimed at oxidative stress-related conditions .
  • Synthesis of Bioactive Thiazolidines :
    • Research focused on synthesizing various thiazolidine derivatives through nucleophilic substitution reactions, resulting in compounds with enhanced lipophilicity and biological activity .
  • Metabolism of Cysteine Derivatives :
    • Investigations into the metabolism of cysteine revealed that lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate serves as a storage form for cysteine, releasing it under enzymatic conditions to support cellular functions .

Mechanism of Action

The mechanism by which lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Research Findings and Gaps

  • Comparative Reactivity : The absence of fluorine or aromatic rings in the target compound may limit its stability under oxidative conditions compared to fluorinated analogues.

Biological Activity

Lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate, a compound that incorporates lithium ions and thiazolidine derivatives, has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its effects on cellular processes, therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

Lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate exists as a mixture of diastereomers, which can influence its biological properties. The thiazolidine ring structure is known for its involvement in various biochemical pathways, particularly in relation to cysteine metabolism and antioxidant defense mechanisms.

Antioxidant Properties

Research indicates that thiazolidine derivatives exhibit significant antioxidant activity. For instance, 2-methyl thiazolidine-4-carboxylic acid (MT4C), a metabolite of lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate, has been shown to enhance trophozoite growth in cultures while reducing intracellular reactive oxygen species (ROS) levels. This suggests a protective role against oxidative stress in cellular environments .

Anticancer Activity

Compounds derived from thiazolidines have demonstrated antiproliferative effects against various cancer cell lines. For example, a series of thiazolidine derivatives were evaluated for their cytotoxic effects on prostate cancer and melanoma cells. Notably, certain derivatives exhibited growth inhibition with GI50 values as low as 0.12 μM in leukemia cell lines .

Compound Cell Line GI50 (μM)
2-Phenylthiazolidine-4-carboxylic acidCCRF-CEM (Leukemia)0.12
2-(4-Acetamidophenyl)thiazolidine-4-carboxylic acidHCC-15 (Colon Cancer)10.9

The biological activity of lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate can be attributed to several mechanisms:

  • Cysteine Storage and Release : The compound acts as a storage form for cysteine, facilitating its release when needed. This is particularly relevant for cellular functions requiring thiol groups .
  • Reactive Oxygen Species Scavenging : The thiazolidine structure allows for the scavenging of ROS, thereby protecting cells from oxidative damage .
  • Cell Cycle Regulation : Studies have shown that thiazolidine derivatives can induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving p53 phosphorylation and DNA damage responses .

In Vitro Studies

In vitro studies using the Caco-2 cell line demonstrated that neither lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate nor its metabolites permeated the intestinal barrier effectively at tested concentrations. However, they showed minimal cytotoxicity under these conditions . This suggests potential for localized therapeutic applications within the gastrointestinal tract.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of thiazolidine derivatives in reducing tumor growth and enhancing survival rates in cancer-bearing subjects. These studies support the hypothesis that lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate may have significant clinical applications in oncology due to its dual role as an antioxidant and anticancer agent .

Q & A

Q. How should researchers document diastereomer-specific data for reproducibility?

  • Methodological Answer :
  • CIF Files : Deposit crystallographic data (e.g., .cif files) in public databases (e.g., Cambridge Structural Database).
  • Electronic Lab Notebooks (ELNs) : Record reaction conditions (solvent, catalyst, temperature), chromatographic parameters (mobile phase pH 5.5 ± 0.02), and raw spectral data .

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